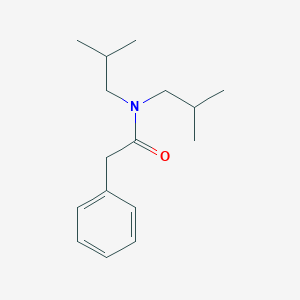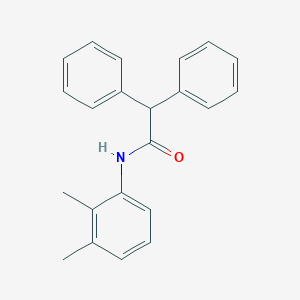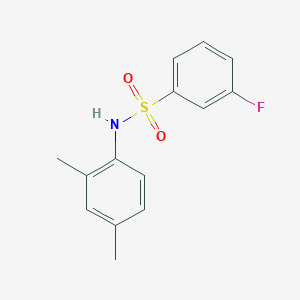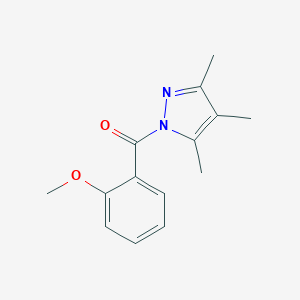![molecular formula C17H15N3O4S B250001 Methyl 3-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate](/img/structure/B250001.png)
Methyl 3-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate, also known as MCB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MCB is a member of the benzoate family and has a molecular weight of 469.5 g/mol.
Scientific Research Applications
Methyl 3-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, Methyl 3-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate has been shown to have anti-inflammatory and antioxidant properties. It has also been investigated for its potential as an anticancer agent. In materials science, Methyl 3-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate has been used as a building block for the synthesis of novel materials. In analytical chemistry, Methyl 3-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate has been used as a derivatizing agent for the analysis of amino acids and peptides.
Mechanism of Action
The mechanism of action of Methyl 3-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate is not fully understood. However, it is believed to act through the inhibition of certain enzymes and the modulation of cellular signaling pathways. Specifically, Methyl 3-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been shown to modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
Methyl 3-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that Methyl 3-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate can inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis in cancer cells. In addition, Methyl 3-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using Methyl 3-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate in lab experiments is its high purity and stability. Methyl 3-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate is a synthetic compound that can be easily obtained in high yields. It is also stable under a wide range of conditions, making it suitable for use in a variety of experiments. However, one of the limitations of using Methyl 3-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate is its relatively high cost compared to other reagents.
Future Directions
There are several future directions for research on Methyl 3-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate. One area of interest is the development of Methyl 3-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate-based materials for use in various applications, including drug delivery and tissue engineering. Another area of interest is the investigation of the mechanism of action of Methyl 3-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate and its potential as a therapeutic agent for various diseases. Additionally, further studies are needed to determine the safety and toxicity of Methyl 3-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate in vivo.
Synthesis Methods
The synthesis of Methyl 3-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate involves the reaction of 4-carbamoylbenzenesulfenyl chloride with methyl 3-aminobenzoate in the presence of a base. The resulting product is then treated with ammonium carbonate to yield Methyl 3-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate. This method has been reported in the literature and has been successfully used to obtain high yields of Methyl 3-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate.
properties
Molecular Formula |
C17H15N3O4S |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
methyl 3-[(4-carbamoylphenyl)carbamothioylcarbamoyl]benzoate |
InChI |
InChI=1S/C17H15N3O4S/c1-24-16(23)12-4-2-3-11(9-12)15(22)20-17(25)19-13-7-5-10(6-8-13)14(18)21/h2-9H,1H3,(H2,18,21)(H2,19,20,22,25) |
InChI Key |
ZAADUQBDTVIDTE-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B249919.png)

![8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B249933.png)
![8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B249936.png)

![N-[2-[(6-methylpyridine-3-carbonyl)amino]ethyl]-4-oxo-1H-quinazoline-2-carboxamide](/img/structure/B249949.png)

![N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-4-methylbenzamide](/img/structure/B249957.png)
![8-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B249961.png)
![3-[(4-ethoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B249967.png)
![2-phenoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide](/img/structure/B249968.png)

![N-isopropyl-4-[(2-methyl-2-propenyl)oxy]benzamide](/img/structure/B249971.png)
![N-[2-(allyloxy)phenyl]-2-thiophenecarboxamide](/img/structure/B249973.png)